molecular formula C10H12BrNO B1341753 2-(4-Bromophenyl)-2-methylpropanamide CAS No. 850144-81-9

2-(4-Bromophenyl)-2-methylpropanamide

Cat. No. B1341753
M. Wt: 242.11 g/mol
InChI Key: MNLVTOOFPHQBHB-UHFFFAOYSA-N
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Patent
US08569331B2

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanenitrile (3.29 g) in toluene (33 mL) was added potassium trimethylsilanolate (8.37 g) portionwise. After being stirred at reflux temperature for 5 h, the reaction mixture was cooled to room temperature. Water(17 mL) was added to the mixture dropwise. Filtration gave the product (3.28 g, 92%). 1HNMR (CDCl3) 400 MHz δ: 7.49 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.7 Hz, 2H), 5.52-4.93 (m, 2H), 1.57 (s, 6H).
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1.C[Si](C)(C)[O-:15].[K+].O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:12])([CH3:11])[C:9]([NH2:10])=[O:15])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C#N)(C)C
Name
Quantity
8.37 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
33 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.